Chlorthenoxazine

Analgesic NSAID Pain

Chlorthenoxazine (CAS 132-89-8) is a synthetic benzoxazine derivative classified as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. First synthesized in 1956, the compound features a distinctive 2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one core structure.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 132-89-8
Cat. No. B1668886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorthenoxazine
CAS132-89-8
Synonyms2-(2-chloroethyl)-2,3-dihydro-(4H)-1,3-benzoxazin-4-one
Ap-67
chlortenoxazin
chlorthenoxazin
chlorthenoxazin hydrochloride
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(O2)CCCl
InChIInChI=1S/C10H10ClNO2/c11-6-5-9-12-10(13)7-3-1-2-4-8(7)14-9/h1-4,9H,5-6H2,(H,12,13)
InChIKeyYEKMWXFHPZBZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chlorthenoxazine (CAS 132-89-8) for Scientific Procurement: A Benzoxazine NSAID with Documented Multi-Target Anti-Inflammatory Activity


Chlorthenoxazine (CAS 132-89-8) is a synthetic benzoxazine derivative classified as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties [1]. First synthesized in 1956, the compound features a distinctive 2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one core structure [2]. It is known under multiple trade names including Valtorin, Apirazin, Reumagrip, and Valmorin, and is characterized by a molecular weight of 211.64 g/mol and a logP of 2.1 [1]. The compound is primarily investigated for its anti-inflammatory, analgesic, and antipyretic effects in preclinical models and has historical clinical use in treating rheumatism, arthritis, and neuralgia [3].

Why Chlorthenoxazine Cannot Be Replaced by Generic NSAID Alternatives


Chlorthenoxazine occupies a structurally and pharmacologically distinct niche that precludes simple substitution with other NSAIDs such as aspirin, salicylamide, or acetaminophen. The compound's benzoxazine scaffold with a chloroethyl substituent confers a unique combination of potent analgesic, antipyretic, and anti-inflammatory activities that operate at lower serum concentrations than aspirin [1]. Crucially, the oxygen atom within the benzoxazine ring is pharmacologically essential; replacement with sulfur results in complete loss of anti-inflammatory activity, demonstrating that even minor structural deviations abolish therapeutic effect [2]. This structural specificity, combined with a markedly prolonged duration of action and a superior therapeutic index compared to salicylates [1], renders generic in-class substitution scientifically unsound and potentially ineffective. The following quantitative evidence establishes why chlorthenoxazine must be selected as the specific chemical entity rather than any structural analog or alternative NSAID.

Chlorthenoxazine Comparative Evidence Guide: Quantified Differentiation from Aspirin and Other Analgesics


Analgesic Efficacy: Lower Effective Serum Concentration than Aspirin

In direct head-to-head preclinical pharmacological studies, chlorthenoxazine demonstrated superior analgesic properties compared to acetylsalicylic acid (aspirin) and salicylamide, and achieved therapeutic effect at a lower serum concentration than that required for aspirin [1]. This indicates greater intrinsic potency per unit concentration.

Analgesic NSAID Pain

Antipyretic Activity Superior to Acetylsalicylic Acid

Chlorthenoxazine produced an antipyretic effect that was directly compared to acetylsalicylic acid and found to be superior [1]. The assay measured reduction of induced pyrexia in animal models.

Antipyretic Fever NSAID

Anti-inflammatory Potency: Stronger Effect than Aspirin in Both Irritant and Allergic Edema Models

Chlorthenoxazine's anti-inflammatory action was evaluated against two distinct types of edema: non-specific irritation induced by formalin injection, and allergic swelling induced by albumen injection. In both models, aspirin served as the direct comparator, and chlorthenoxazine consistently demonstrated a stronger anti-inflammatory effect [1].

Anti-inflammatory Edema NSAID

Prolonged Duration of Action and Extended Metabolite Excretion Profile

The duration of action of chlorthenoxazine was shown to be markedly longer than that of any other mild analgesic examined [1]. Metabolite excretion studies revealed that chlorthenoxazine-derived gentisates and other metabolites continue to appear in urine for up to 40 hours following a therapeutic dose, whereas salicylamide metabolites are fully excreted within 15 hours [1]. This indicates a significantly extended pharmacodynamic window.

Pharmacokinetics Duration of Action Metabolism

Superior Therapeutic Index: 6-Fold Higher LD50 than Aspirin in Rats

Acute toxicity studies in rats established an LD50 of 10 g/kg for chlorthenoxazine, compared to an LD50 of 1.7 g/kg for acetylsalicylic acid [1]. This represents an approximately 6-fold higher lethal dose for the test compound. Chronic toxicity studies in dogs receiving large daily doses over six months revealed no toxic changes in any organs upon sacrifice [1].

Toxicity Safety Therapeutic Index

Structural Determinism: Oxygen-to-Sulfur Substitution Completely Abolishes Anti-inflammatory Activity

Thiation of chlorthenoxazine using the P4S10-pyridine complex produced the corresponding sulfur analog, in which the oxygen atom in the benzoxazine ring is replaced by sulfur. Biological evaluation revealed that this single atomic substitution resulted in a complete loss of anti-inflammatory activity [1]. This demonstrates that the oxygen atom is pharmacophoric and that structural analogs lacking this feature are biologically inert.

SAR Structure-Activity Relationship Benzoxazine

Chlorthenoxazine Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Preclinical Analgesic Screening in Chronic Pain Models

For research programs investigating chronic pain or inflammatory pain, chlorthenoxazine offers a prolonged duration of action (metabolite excretion up to 40 hours) that enables less frequent dosing and reduces experimental variability associated with repeated administration. Its superior analgesic potency at lower serum concentrations compared to aspirin [1] makes it a suitable tool for studying pain mechanisms without the confounding effects of salicylate-related toxicity.

Inflammation Studies in Edema and Arthritis Models

Investigators using formalin-induced irritant edema or albumen-induced allergic swelling models should consider chlorthenoxazine due to its demonstrated stronger anti-inflammatory effect than aspirin in both mechanistically distinct edema types [1]. This broad anti-inflammatory activity is relevant for rheumatoid arthritis, osteoarthritis, and other inflammatory disease models [2].

Toxicology and Safety Pharmacology: Positive Control for Low-Toxicity NSAID

With an LD50 of 10 g/kg in rats—nearly 6-fold higher than aspirin's 1.7 g/kg—and an absence of organ toxicity in six-month chronic dog studies [1], chlorthenoxazine serves as an excellent low-toxicity comparator or positive control in NSAID safety pharmacology and toxicology studies, allowing clearer attribution of adverse effects to test articles.

Structure-Activity Relationship (SAR) Studies on Benzoxazine Pharmacophores

The complete loss of anti-inflammatory activity upon oxygen-to-sulfur substitution [3] establishes chlorthenoxazine as a critical reference compound for SAR investigations of benzoxazine-based therapeutics. Researchers developing novel anti-inflammatory agents can use chlorthenoxazine as a benchmark to validate that modifications preserve the essential oxygen-containing pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorthenoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.